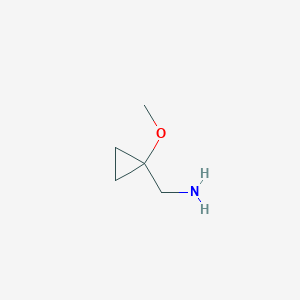

N-(2-Butoxyphenyl)-N-butylamine

Overview

Description

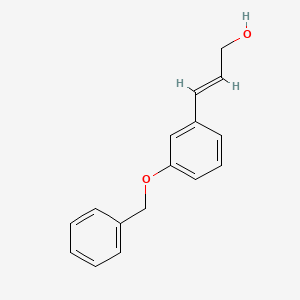

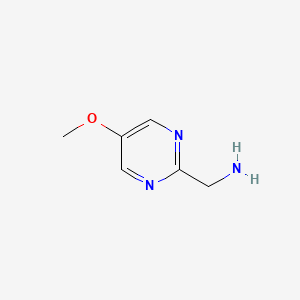

“N-(2-Butoxyphenyl)-N-butylamine” is a chemical compound that has been identified in scientific research . It’s a derivative of tranilast, an antifibrotic compound . The molecular formula is C13H21NO .

Physical And Chemical Properties Analysis

The specific physical and chemical properties of “N-(2-Butoxyphenyl)-N-butylamine” are not detailed in the available resources. Its molecular weight is 207.31 .Scientific Research Applications

Synthesis and Characterization of Novel Compounds

N-(2-Butoxyphenyl)-N-butylamine plays a crucial role in the synthesis of novel compounds, such as in the creation of functional organic dyes and electrochemical sensors. For instance, the synthesis of catechol-derived rosamine dyes demonstrates the potential of substituted phenyl compounds in detecting biogenic amines, highlighting their application in biotechnology and medical diagnostics (Monteiro-Silva et al., 2021). Similarly, N,N-Butyl-decamethylferrocenyl-amine showcases applications in liquid | liquid ion sensors, emphasizing the importance of butylamine derivatives in developing chemically reversible electrochemical systems for aqueous media (Kelly et al., 2010).

Material Science and Engineering

In material science, this compound contributes to the understanding and improvement of material properties. The study on enhancing hyaluronan pseudoplasticity through chemical modification reveals the potential of butylamine derivatives in biomedical applications, such as in bioinks and hydrogels for regenerative medicine (Petta et al., 2016). Moreover, the synthesis of platinum-decorated iron vanadate nanorods for sensing n-butylamine vapor illustrates the role of these compounds in developing sensitive and selective gas sensors (Kaneti et al., 2016).

Mechanism of Action

“N-(2-Butoxyphenyl)-N-butylamine” has been identified as a potent antifibrotic compound . It suppresses myofibroblast transdifferentiation, extracellular matrix (ECM) deposition, cellular contractility, and alters cell shapes . Its mechanism of action is believed to involve the TGF-1-based network of SMURF2/SMAD (de)ubiquitination .

Future Directions

“N-(2-Butoxyphenyl)-N-butylamine” has shown promise as a novel class of highly potent compounds inhibiting organ fibrosis in patients . Its antifibrotic activity was verified by proteomics in a human ex vivo tissue fibrosis disease model, suppressing profibrotic markers SERPINE1 and CXCL8 . These data support further development of “N-(2-Butoxyphenyl)-N-butylamine” as a therapeutic option for fibrosis .

properties

IUPAC Name |

2-butoxy-N-butylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO/c1-3-5-11-15-13-9-7-8-10-14(13)16-12-6-4-2/h7-10,15H,3-6,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIIMSKHNGXEMSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=CC=CC=C1OCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[Methyl(2-phenylacetyl)amino]acetic acid](/img/structure/B3105806.png)

![4-[(4-Hydroxy-2-methylphenyl)methyl]-3-methylphenol](/img/structure/B3105817.png)

![4-Benzyl-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B3105860.png)